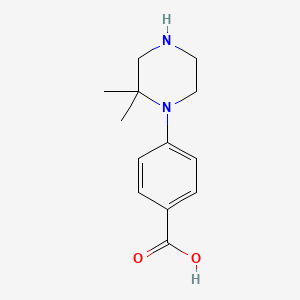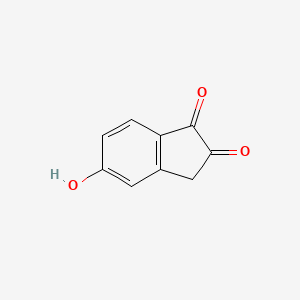
5-hydroxy-3H-indene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3H-indene-1,2-dione is a chemical compound belonging to the class of organic compounds known as indene derivatives. This compound features a hydroxyl group (-OH) attached to the indene ring system, which is a fused two-ring structure consisting of a benzene ring and a cyclopentene ring. The presence of the hydroxyl group makes it a key intermediate in various chemical syntheses and applications.
Synthetic Routes and Reaction Conditions:
Oxidation of Indene: One common synthetic route involves the oxidation of indene using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂). The reaction typically occurs under acidic conditions and at elevated temperatures.
Hydroxylation of Indene-1,2-dione: Another method involves the hydroxylation of indene-1,2-dione using reagents like hydrogen peroxide (H₂O₂) in the presence of a catalyst such as tungsten(VI) oxide (WO₃).
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure efficient production and control over reaction conditions, leading to higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex derivatives. For example, oxidation with nitric acid (HNO₃) can introduce additional oxygen atoms into the molecule.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the hydroxyl group into a hydrogen atom, resulting in the formation of this compound derivatives.
Substitution: The hydroxyl group can be substituted with various functional groups, such as halides, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, HNO₃
Reduction: LiAlH₄
Substitution: SOCl₂, PBr₃
Major Products Formed:
Oxidation products: Various indene derivatives with additional oxygen atoms
Reduction products: Derivatives with reduced hydroxyl groups
Substitution products: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
5-Hydroxy-3H-indene-1,2-dione has found applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases, including cancer and diabetes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-hydroxy-3H-indene-1,2-dione exerts its effects depends on its specific application. For example, in antioxidant applications, the hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparación Con Compuestos Similares
Indane-1,3-dione
Indole derivatives
Other hydroxylated indenes
Propiedades
Fórmula molecular |
C9H6O3 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
5-hydroxy-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H6O3/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,10H,4H2 |
Clave InChI |
OVNPCEABBZHRCM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)O)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethoxymethyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15355037.png)
![trans-3-[4-Acetyloxy-3-methoxyphenyl]-2-propenoyl chloride](/img/structure/B15355043.png)
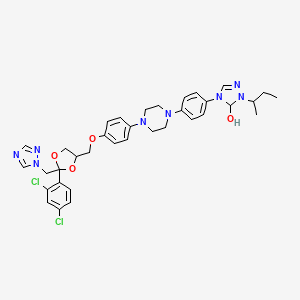
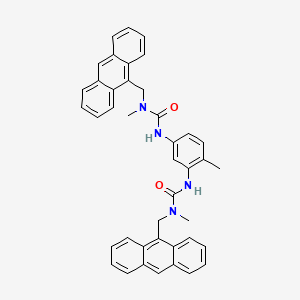

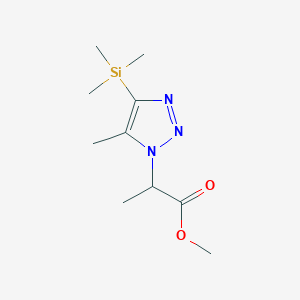
![Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate](/img/structure/B15355081.png)
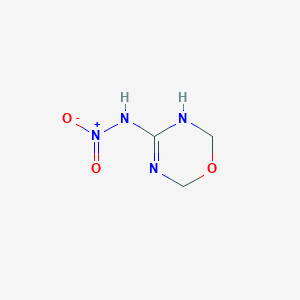
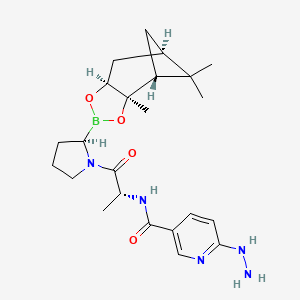
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15355094.png)
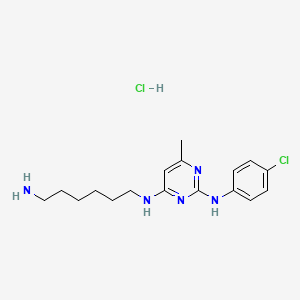
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)

